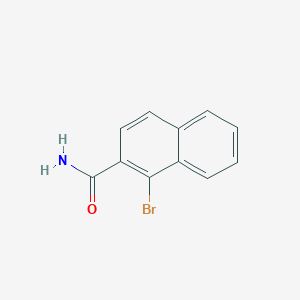![molecular formula C21H21ClN4O3S B13551865 N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-cyanophenyl group, a phenylethenesulfonyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the chloro-cyanophenyl intermediate: This step involves the chlorination and cyanation of a suitable phenyl precursor.
Synthesis of the phenylethenesulfonyl piperazine: This involves the reaction of piperazine with a phenylethenesulfonyl chloride under basic conditions.
Coupling reaction: The final step involves coupling the chloro-cyanophenyl intermediate with the phenylethenesulfonyl piperazine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethenesulfonyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products may include substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its molecular targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide: can be compared with other acetamides or piperazine derivatives.
This compound: can be compared with other compounds containing the phenylethenesulfonyl group.
Uniqueness
- The combination of the chloro-cyanophenyl group and the phenylethenesulfonyl piperazine moiety in a single molecule is unique and may confer specific chemical and biological properties not found in other compounds.
Propiedades
Fórmula molecular |
C21H21ClN4O3S |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-cyanophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21ClN4O3S/c22-20-14-19(7-6-18(20)15-23)24-21(27)16-25-9-11-26(12-10-25)30(28,29)13-8-17-4-2-1-3-5-17/h1-8,13-14H,9-12,16H2,(H,24,27)/b13-8+ |
Clave InChI |
OYLZBXYWNYPTRK-MDWZMJQESA-N |
SMILES isomérico |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)C#N)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)C#N)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)
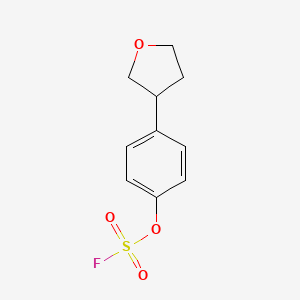
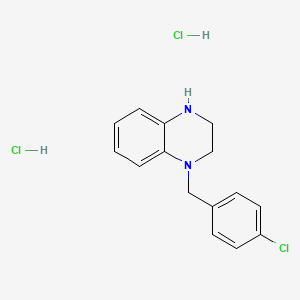
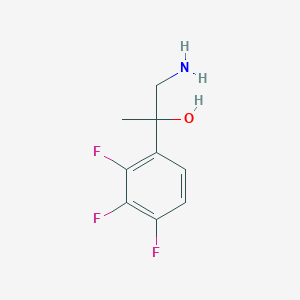
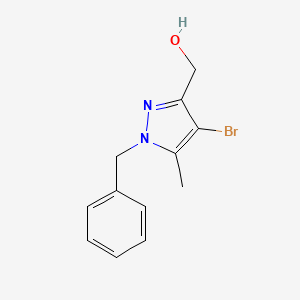
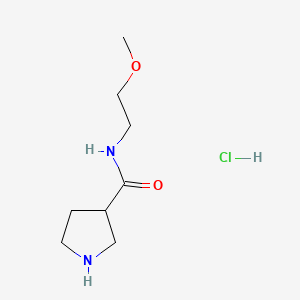
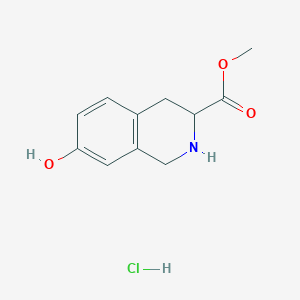
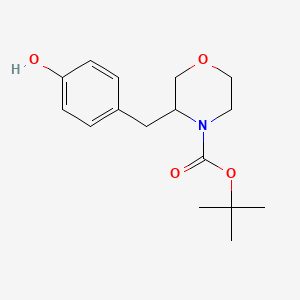
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)
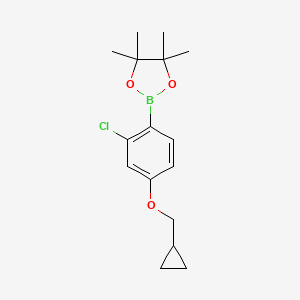

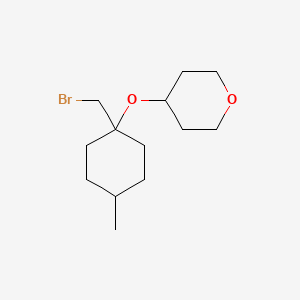
![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
